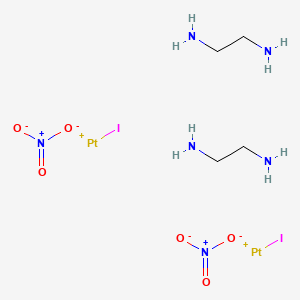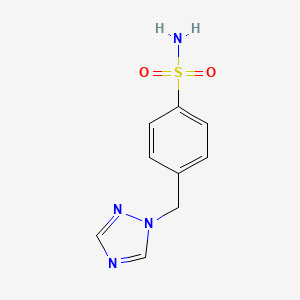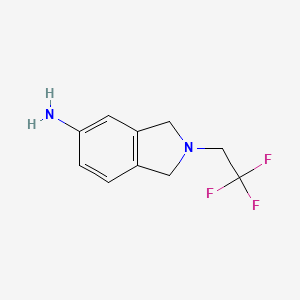
(Ethylenediamine)iodoplatinum(II) dimer dinitrate
Descripción general
Descripción
(Ethylenediamine)iodoplatinum(II) dimer dinitrate is an organometallic compound with the chemical formula C4H16I2N4Pt2 · 2NO3. It is known for its unique structure, which includes two platinum atoms bridged by iodide ions and coordinated by ethylenediamine ligands.
Mecanismo De Acción
Mode of Action
It is known that platinum-based compounds generally interact with dna in cells, forming dna adducts and causing dna damage, which can lead to cell death . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
The biochemical pathways affected by (Ethylenediamine)iodoplatinum(II) dimer dinitrate are not clearly defined. Platinum-based compounds are known to interfere with DNA replication and transcription, which can affect numerous biochemical pathways. The downstream effects of these disruptions can include cell cycle arrest and apoptosis .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the biological environment within cells or tissues, including the presence of various enzymes and proteins, can also influence the compound’s action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethylenediamine)iodoplatinum(II) dimer dinitrate typically involves the reaction of potassium iodide with platinum(II) chloride in the presence of ethylenediamine. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation with nitric acid. The general reaction scheme is as follows:
PtCl2+2KI+2en→PtI2(en)2+2KCl
where (\text{en}) represents ethylenediamine. The resulting (Ethylenediamine)iodoplatinum(II) complex is then treated with nitric acid to form the dinitrate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(Ethylenediamine)iodoplatinum(II) dimer dinitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: The iodide ligands can be substituted with other halides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) nanoparticles .
Aplicaciones Científicas De Investigación
(Ethylenediamine)iodoplatinum(II) dimer dinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential anticancer properties, as platinum-based drugs are known to interact with DNA.
Medicine: Research is ongoing to explore its use in chemotherapy and other therapeutic applications.
Industry: It is used in the production of advanced materials, such as catalysts for hydrogenation reactions and in the manufacturing of electronic components
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with improved side effect profile compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
(Ethylenediamine)iodoplatinum(II) dimer dinitrate is unique due to its dimeric structure and the presence of iodide ligands. This structural feature can influence its reactivity and interaction with biological molecules, potentially leading to different therapeutic effects compared to other platinum-based compounds .
Propiedades
IUPAC Name |
ethane-1,2-diamine;iodoplatinum(1+);dinitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.2HI.2NO3.2Pt/c2*3-1-2-4;;;2*2-1(3)4;;/h2*1-4H2;2*1H;;;;/q;;;;2*-1;2*+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXMBGQJNZDBOD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].I[Pt+].I[Pt+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16I2N6O6Pt2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B3212263.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212282.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212285.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212288.png)








